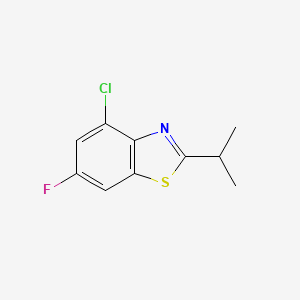
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole typically involves the reaction of 2-aminothiophenol with appropriate halogenated reagents. One common method is the visible-light-promoted synthesis from 2-aminothiophenols and aldehydes . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反応の分析
Types of Reactions
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with potential anti-tubercular activity.
Materials Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Biological Research: It serves as a probe or reagent in various biological assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound without the chlorine and fluorine substituents.
4-Chloro-2-(1-methylethyl)benzothiazole: Similar structure but lacks the fluorine atom.
6-Fluoro-2-(1-methylethyl)benzothiazole: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable scaffold in drug design and other applications.
特性
分子式 |
C10H9ClFNS |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
4-chloro-6-fluoro-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9ClFNS/c1-5(2)10-13-9-7(11)3-6(12)4-8(9)14-10/h3-5H,1-2H3 |
InChIキー |
BIPKVPQCZOGOKO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(S1)C=C(C=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


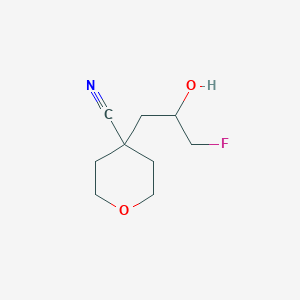
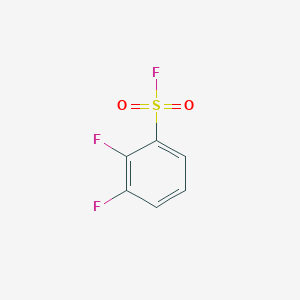
![3-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13249185.png)

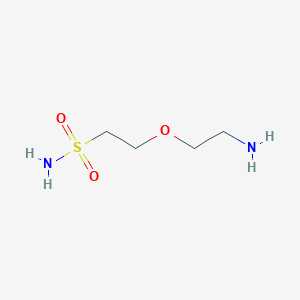
![5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13249214.png)

amine](/img/structure/B13249221.png)
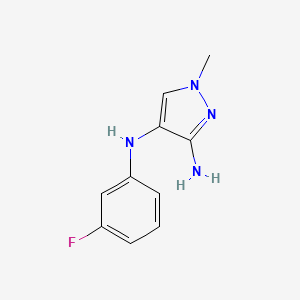


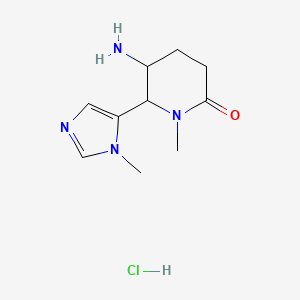
![3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13249242.png)
amine](/img/structure/B13249243.png)
